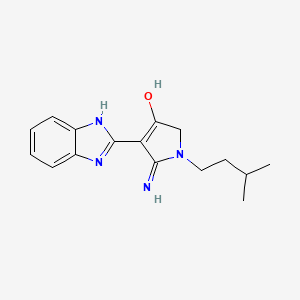

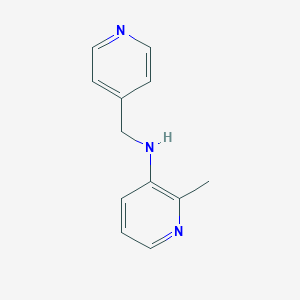

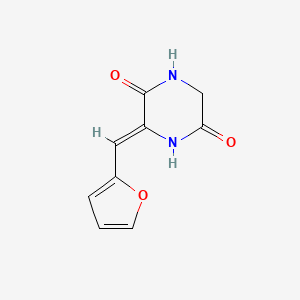

N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a derivative of cyclopentanecarboxamide, which is a core structure for various pharmacologically active compounds. The presence of a 3-methoxyphenyl group and a thiophen-2-yl group suggests potential for diverse biological activities and interactions due to the heterocyclic and electron-donating properties of these substituents.

Synthesis Analysis

The synthesis of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been reported, where aryl substituents like 3-methoxyphenyl have been utilized . These compounds are typically synthesized through a series of reactions starting from the corresponding amines, with characterization done using techniques such as IR spectroscopy and NMR spectroscopy. Although the exact synthesis of the compound is not detailed, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated using single-crystal X-ray diffraction studies . For instance, a compound with a naphthalen-1-yl substituent was found to have the cyclohexane ring in a chair conformation, which is a common stable conformation for cyclohexane derivatives. The molecular conformation is often stabilized by intramolecular hydrogen bonds, which could also be expected in the compound of interest due to the presence of amide groups .

Chemical Reactions Analysis

While specific chemical reactions of "N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" are not provided, related compounds exhibit hydrogen bond interactions that extend through a 3D network, forming supramolecular motifs . These interactions are crucial in determining the reactivity and interaction of the compound with other molecules, which could be significant in its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various analytical techniques. For example, thermal stability up to certain temperatures has been observed, and the intermolecular interactions have been analyzed through Hirshfeld surface analysis . The electronic structures and geometries have been optimized using ab-initio methods, and solvent effects on structural parameters have been investigated. These studies provide insights into the stability, solubility, and electronic properties that could be expected for "N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" .

Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Biological Matrices Detection

A study by De Paoli, Brandt, Wallach, Archer, and Pounder (2013) identified and characterized psychoactive arylcyclohexylamines, which are structurally related to N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. These compounds were analyzed using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. The research developed methods for the determination of these compounds in biological matrices like blood, urine, and vitreous humor, highlighting the compound's relevance in forensic and toxicological analysis (De Paoli et al., 2013).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Research conducted by Abu-Rayyan et al. (2022) explored the effectiveness of certain acrylamide derivatives, which share functional groups with N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, as corrosion inhibitors for copper in nitric acid solutions. This study provides insights into the potential use of such compounds in protecting metals from corrosion, offering a basis for developing new corrosion inhibitors (Abu-Rayyan et al., 2022).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally similar to N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and evaluated their antioxidant and anticancer activities. This research revealed that some derivatives exhibited significant antioxidant activity and showed potential as anticancer agents against various human cancer cell lines, indicating the therapeutic application potential of compounds with related structures (Tumosienė et al., 2020).

Fluorescent Dye Synthesis

Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) utilized N-ethoxycarbonylpyrene and perylene thioamides, which share core structural components with N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, in the synthesis of fluorescent dyes. These dyes exhibited tunable fluorescence, indicating the potential of such compounds in the development of new materials for optical applications, including sensors and imaging agents (Witalewska et al., 2019).

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-14-7-4-6-13(12-14)18-16(19)17(9-2-3-10-17)15-8-5-11-21-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYZLPLQKAELGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

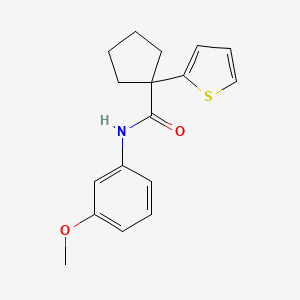

![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)

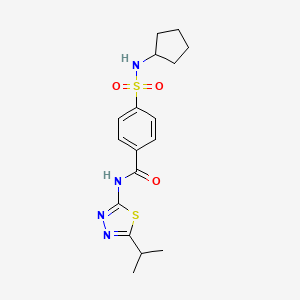

![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)

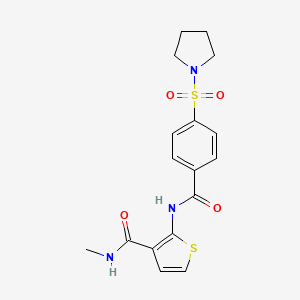

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2553977.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2553982.png)

![3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553986.png)